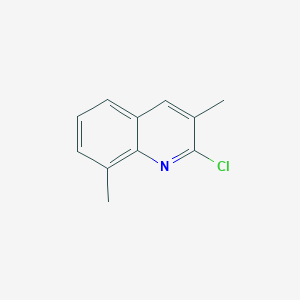

2-Chloro-3,8-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTHPPOUFJQHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577117 | |

| Record name | 2-Chloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108097-04-7 | |

| Record name | 2-Chloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3,8 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Chloro-3,8-dimethylquinoline. By analyzing the chemical shifts, splitting patterns, and correlations in various NMR experiments, the precise location of each atom can be determined. ipb.ptmnstate.edu

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is expected to show distinct signals for the two methyl groups and the four protons on the quinoline (B57606) ring.

The methyl group at position C8 is typically found further downfield compared to the one at C3 due to the influence of the aromatic system. rsc.org The proton at C4 appears as a singlet, as it lacks adjacent proton coupling partners. The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, and H7) constitute a coupled spin system, leading to more complex splitting patterns, typically multiplets or distinct doublets and triplets depending on the coupling constants. rsc.org

C3-Methyl Protons: A singlet signal is expected, as there are no adjacent protons.

C8-Methyl Protons: This also appears as a singlet, deshielded by the aromatic ring. rsc.org

Aromatic Protons (H4, H5, H6, H7): The H4 proton gives a characteristic singlet. The H5, H6, and H7 protons show coupling, with H6 likely appearing as a triplet coupled to H5 and H7, which in turn appear as doublets. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of structurally similar compounds. rsc.orgrsc.org

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | ~7.8 | s (singlet) |

| H5 | ~7.6 | d (doublet) |

| H6 | ~7.3 | t (triplet) |

| H7 | ~7.5 | d (doublet) |

| C3-CH₃ | ~2.4 | s (singlet) |

| C8-CH₃ | ~2.8 | s (singlet) |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. It is expected to show 11 distinct signals, corresponding to the nine carbons of the quinoline ring and the two methyl carbons.

The carbon atom C2, bonded to the electronegative chlorine atom, will be significantly deshielded and appear at a high chemical shift. The carbons bearing the methyl groups (C3 and C8) will also be clearly identifiable. The remaining carbon signals correspond to the rest of the quinoline framework. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of structurally similar compounds. rsc.orgrsc.org

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150-155 |

| C3 | ~130-135 |

| C4 | ~136-140 |

| C4a | ~127-130 |

| C5 | ~125-128 |

| C6 | ~128-131 |

| C7 | ~126-129 |

| C8 | ~135-138 |

| C8a | ~145-148 |

| C3-CH₃ | ~18-20 |

| C8-CH₃ | ~17-19 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by establishing through-bond and through-space correlations. mnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks connecting H5 with H6, and H6 with H7, confirming their adjacency on the benzene ring. The absence of correlations from H4 or the methyl protons to other protons would confirm their isolated nature. mnstate.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing all protons within a coupled spin system. ipb.pt A TOCSY experiment would highlight the entire H5-H6-H7 spin system from any of its entry points, clearly distinguishing it from the singlet protons (H4, C3-CH₃, C8-CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected by bonds. It is exceptionally useful for confirming the placement of substituents. Key NOESY correlations would be expected between:

The C3-methyl protons and the H4 proton.

The C8-methyl protons and the H7 proton. These correlations provide definitive proof of the 1,2 relationship between the chloro and C3-methyl groups and the peri-relationship between the C8-methyl group and the H7 proton. rsc.org

Heteronuclear Techniques (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) shows couplings between protons and carbons over two or three bonds. ipb.ptrsc.org HMBC is invaluable for assigning the quaternary carbons (C2, C3, C4a, C8, C8a) by observing correlations from the well-defined proton signals. For instance, the C3-methyl protons would show an HMBC cross-peak to C3 and C4, while the H5 proton would correlate to C4a and C7.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups and bonds present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. escholarship.org

The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific substituents.

Methyl Groups (C-H bonds): The methyl groups give rise to symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. C-H bending vibrations are also observed around 1450 cm⁻¹ and 1375 cm⁻¹.

Halogen Group (C-Cl bond): The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum. For chloroquinolines, this band is expected to appear in the range of 750-820 cm⁻¹. researchgate.net

The quinoline ring system, being an aromatic heterocycle, exhibits a series of characteristic vibrations. rsc.orgresearchgate.net

C=C and C=N Stretching: Strong to medium intensity bands between 1620 cm⁻¹ and 1430 cm⁻¹ are attributed to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings. rsc.org

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted pattern around the ring junction) gives rise to strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Data compiled from general spectroscopic tables and studies on substituted quinolines. researchgate.netrsc.orgresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C and C=N Stretch | 1430 - 1620 | Strong to Medium |

| Methyl C-H Bend | 1375 - 1450 | Medium |

| C-Cl Stretch | 750 - 820 | Strong |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like quinoline derivatives. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic makeup.

The electronic absorption spectrum of quinoline and its derivatives is characterized by transitions involving π and n electrons. These are typically π → π* and n → π* transitions. tanta.edu.eg The extent of conjugation significantly influences the wavelength of absorption; as conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (longer wavelength) shift in the absorption maximum. utoronto.ca

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₀ClN, the expected molecular weight is approximately 191.66 g/mol . alfa-chemistry.com

Mass spectrometric analysis, such as Fast Atom Bombardment (FAB-MS), of similar chlorinated quinoline intermediates has been shown to confirm molecular ion peaks and characteristic fragmentation patterns. smolecule.com A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with the M+2 peak having about one-third the intensity of the M+ peak. smolecule.com For instance, the FAB-MS spectrum of 2-chloro-8-methyl-3-formylquinoline exhibits a molecular ion peak at m/z 205 (100%) and an M+2 peak at m/z 207 (30%). smolecule.com

While specific fragmentation data for this compound was not found, general fragmentation pathways for alkyl quinolines have been studied. These studies can provide insights into the likely fragmentation patterns of the target molecule. mcmaster.ca

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Predicted [M+H]⁺ (m/z) | 210.04804 |

| Predicted [M+Na]⁺ (m/z) | 232.02998 |

| Predicted [M-H]⁻ (m/z) | 208.03348 |

| Data predicted for a related isomer, 2-chloro-5-fluoro-3,8-dimethylquinoline, and adjusted for the absence of fluorine. uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures offers significant insights into its likely molecular geometry and crystal packing.

Crystallographic studies of various substituted 2-chloroquinolines reveal that the quinoline ring system is typically nearly planar. For example, in 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the quinoline ring system is almost planar, with a maximum deviation from the mean plane of 0.074 Å. nih.goviucr.org Similarly, in 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline, all non-hydrogen atoms are co-planar with a root-mean-square deviation of 0.055 Å. nih.govdocumentsdelivered.com All non-hydrogen atoms of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) lie on a crystallographic mirror plane. researchgate.netnih.gov

The bond lengths and angles are generally comparable to those found in similar structures. nih.gov In related compounds, intramolecular interactions, such as C-H···N and C-H···Cl, can contribute to the stability of the molecular conformation. nih.goviucr.org It is highly probable that the quinoline core of this compound would also adopt a planar conformation.

Table 2: Crystallographic Data for Related 2-Chloro-dimethylquinoline Derivatives

| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | Orthorhombic | Pnma | All non-H atoms are coplanar | researchgate.netnih.gov |

| 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline | Monoclinic | P2₁/c | All non-H atoms are coplanar (r.m.s. deviation = 0.055 Å) | nih.govdocumentsdelivered.com |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | Monoclinic | P2₁/c | Quinoline ring system is nearly planar (max deviation = 0.074 Å) | nih.goviucr.org |

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In many quinoline derivatives, π–π stacking interactions play a significant role in the crystal packing. For instance, in the crystal structure of 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the packing is stabilized by π–π stacking between the pyridone and benzene rings of the quinoline system, with a centroid–centroid distance of 3.6754 (10) Å. nih.goviucr.org

In addition to π–π stacking, weak intermolecular hydrogen bonds, such as C—H···O, can link molecules into supramolecular chains. nih.goviucr.org In the case of 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline, molecules are linked by O—H···O hydrogen bonds, forming zigzag chains. nih.govdocumentsdelivered.comiucr.org For (2-chloro-8-methoxyquinolin-3-yl)methanol monohydrate, the crystal structure is stabilized by intermolecular O—H···O and O—H···N interactions, as well as weak C—H···π and π–π interactions. nih.gov A survey of chlorinated quinolines indicates that the chlorine atom at the C2 position can participate in both intra- and intermolecular hydrogen bonds, significantly influencing the molecular packing. rasayanjournal.co.in Given these precedents, the crystal structure of this compound is likely to be influenced by a combination of van der Waals forces, potential C-H···Cl interactions, and π–π stacking of the aromatic quinoline rings.

Iv. Reactivity and Reaction Mechanisms of 2 Chloro 3,8 Dimethylquinoline

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic systems. masterorganicchemistry.comyoutube.com In the case of quinoline, the reaction is more complex than in benzene (B151609) due to the presence of the deactivating pyridine (B92270) ring. The nitrogen atom in the pyridine ring withdraws electron density, making this ring less reactive towards electrophiles than the benzene ring. pharmaguideline.com

Consequently, electrophilic attack on 2-Chloro-3,8-dimethylquinoline preferentially occurs on the benzene ring, specifically at positions 5 and 8, which are the most electron-rich. pharmaguideline.com However, since position 8 is already substituted with a methyl group, the primary site for electrophilic attack would be position 5.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (-Cl, -Br). uci.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.

Reactions Involving Methyl Groups at Positions 3 and 8

The methyl groups at positions C3 and C8 are generally less reactive than the chloro group or the aromatic system. However, they can undergo functionalization through various methods, often involving metal-catalyzed C-H activation or oxidation.

C(sp³)–H Activation: The C-H bonds of the methyl groups, particularly the one at C8, can be functionalized using transition metal catalysts like rhodium or palladium. rsc.orgresearchgate.net This allows for the introduction of various groups, such as aryl, alkyl, or ether linkages, directly onto the methyl carbon. rsc.orgresearchgate.net For example, rhodium-catalyzed reactions with organoboron reagents can achieve regioselective methylation or arylation of the 8-methyl group. rsc.orgresearchgate.net

Oxidation: Under certain conditions, the methyl groups can be oxidized. For instance, reaction with an oxidizing agent could potentially convert the methyl group into a formyl (-CHO) or carboxylic acid (-COOH) group. nih.gov This transformation provides a handle for further synthetic modifications.

Condensation Reactions: The 2-methyl group in quinolines is known to be reactive in condensation reactions due to the acidity of its protons, which is enhanced by the adjacent ring nitrogen. While the subject compound has a methyl group at C3, similar reactivity might be observed under strongly basic conditions, allowing for condensation with aldehydes or ketones.

Computational Chemistry in Elucidating Reaction Pathways

Computational chemistry, particularly quantum mechanical methods, has become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. escholarship.org These methods allow for the calculation of molecular structures, energies of reactants, transition states, and products, providing a quantitative picture of the reaction pathway.

For this compound, computational studies can provide insights into:

The geometries and stabilities of reaction intermediates, such as the Meisenheimer complex in SNAr reactions.

The activation energies for different potential reaction pathways, helping to predict the most likely mechanism and product.

The influence of substituents and solvents on reactivity by modeling these effects explicitly.

Spectroscopic properties (like NMR shifts) which can be compared with experimental data to validate proposed structures. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic reactions. nih.gov DFT calculations can be employed to investigate the reaction mechanisms of this compound in detail. nih.govresearchgate.net

Specific applications of DFT include:

Mapping the Potential Energy Surface: By calculating the energy of the system as the reaction progresses, a potential energy surface can be constructed. This allows for the identification of transition states and the calculation of activation barriers, which directly relate to the reaction rate.

Analyzing Electronic Structure: DFT can be used to analyze the electronic properties of the molecule, such as charge distribution and molecular orbitals. researchgate.net This helps in understanding the electronic effects of substituents on reactivity. For example, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's nucleophilic and electrophilic character. nih.gov

Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net For this compound, Fukui functions could quantitatively confirm the high electrophilicity of the C2 position.

Solvent Modeling: The effect of solvents can be included in DFT calculations using various models (e.g., implicit or explicit solvent models) to provide a more realistic description of the reaction in solution.

| Computational Method/Analysis | Information Gained | Relevance to Reaction Mechanism |

|---|---|---|

| Geometry Optimization | Calculates stable structures of reactants, intermediates, and products. | Provides structural details of key species along the reaction pathway. |

| Transition State Search | Locates the highest energy point (saddle point) on the reaction path. | Allows for the calculation of activation energy (reaction barrier). |

| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO-LUMO energy gap and orbital distributions. nih.gov | Predicts kinetic stability and sites for nucleophilic/electrophilic attack. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Studies charge delocalization and hyperconjugative interactions. nih.gov | Explains the stabilization of intermediates and transition states. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. nih.gov | Identifies electron-rich and electron-poor regions of the molecule. |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental framework in organic chemistry used to predict the reactivity and selectivity of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are crucial in determining the chemical behavior of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher nucleophilicity. Conversely, the LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can lead to greater polarizability and a higher tendency to engage in chemical reactions.

Several quantum chemical parameters, derived from the HOMO and LUMO energy values, further elucidate the reactivity of a compound. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule, which can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment, calculated as ω = χ² / (2η).

For this compound, a detailed FMO analysis would provide valuable insights into its reactivity. The presence of the electron-withdrawing chlorine atom at the 2-position and the electron-donating methyl groups at the 3- and 8-positions would influence the electron density distribution and the energies of the frontier orbitals. However, specific computational studies detailing the FMO analysis for this compound were not found in the reviewed scientific literature. Therefore, the precise values for its HOMO and LUMO energies and the derived quantum chemical parameters are not available at present.

Interactive Data Table: Quantum Chemical Parameters for this compound

| Parameter | Symbol | Formula | Value |

| HOMO Energy | EHOMO | - | Data not available in the literature |

| LUMO Energy | ELUMO | - | Data not available in the literature |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Data not available in the literature |

| Ionization Potential | I | -EHOMO | Data not available in the literature |

| Electron Affinity | A | -ELUMO | Data not available in the literature |

| Electronegativity | χ | (I + A) / 2 | Data not available in the literature |

| Chemical Hardness | η | (I - A) / 2 | Data not available in the literature |

| Chemical Softness | S | 1 / η | Data not available in the literature |

| Electrophilicity Index | ω | χ² / (2η) | Data not available in the literature |

Transition State Analysis and Energy Barriers

The mechanism of a chemical reaction, detailing the transformation from reactants to products, passes through a high-energy state known as the transition state. The transition state is an unstable configuration along the reaction coordinate that represents the point of maximum energy. The energy difference between the reactants and the transition state is the activation energy (Ea) or energy barrier. This barrier must be overcome for the reaction to proceed.

Transition state analysis involves the computational identification and characterization of the geometry and energy of the transition state for a specific reaction. This analysis is crucial for understanding reaction kinetics, as a higher energy barrier corresponds to a slower reaction rate, according to the Arrhenius equation. By mapping the potential energy surface of a reaction, chemists can predict the most likely reaction pathway and identify any intermediate species that may be formed.

For this compound, transition state analysis could be applied to various potential reactions, such as nucleophilic aromatic substitution at the C2 position, electrophilic substitution on the quinoline ring system, or reactions involving the methyl groups. Such studies would provide detailed insights into the mechanisms of these transformations and the factors that influence their rates. For instance, the analysis could reveal the structure of the transition state for the displacement of the chlorine atom by a nucleophile and the associated activation energy.

Despite the utility of such analyses, a search of the scientific literature did not yield any studies specifically focused on the transition state analysis or the calculation of energy barriers for reactions involving this compound. Consequently, there is currently no available data on the specific energy barriers for its various potential chemical transformations.

Interactive Data Table: Hypothetical Reaction Energy Barriers for this compound

| Reaction Type | Reactants | Products | Activation Energy (Ea) |

| Nucleophilic Aromatic Substitution (at C2) | This compound + Nu⁻ | 2-Nu-3,8-dimethylquinoline + Cl⁻ | Data not available in the literature |

| Electrophilic Aromatic Substitution (at C5) | This compound + E⁺ | 5-E-2-Chloro-3,8-dimethylquinoline + H⁺ | Data not available in the literature |

| Side-chain reaction (e.g., oxidation of a methyl group) | This compound + Oxidant | 2-Chloro-3-methyl-8-(hydroxymethyl)quinoline | Data not available in the literature |

V. Potential Applications of 2 Chloro 3,8 Dimethylquinoline in Advanced Materials and Medicinal Chemistry

Applications in Materials Science and Optoelectronics

Quinoline-based compounds are recognized for their high thermal and chemical stability, electron-transporting capabilities, and the relative ease with which their structures can be modified. researchgate.netresearchgate.net These properties are highly desirable for optoelectronic applications. researchgate.netresearchgate.net The electron-withdrawing nature of the quinoline (B57606) ring system plays a significant role in electron transport processes, a key function in many electronic devices. researchgate.net

Quinoline Derivatives in Third-Generation Photovoltaics

Quinoline derivatives have recently gained significant attention as promising materials for use in third-generation photovoltaic cells. nih.govresearchgate.net These advanced solar cells aim to surpass the efficiency limits of conventional silicon-based cells and include technologies like dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govwikipedia.org The suitability of quinoline derivatives for these applications is determined by key properties such as their absorption spectra and energy levels. nih.govresearchgate.net Researchers have highlighted the performance of various quinoline derivatives in both polymer and dye-sensitized solar cells, describing their architecture, design, and operational characteristics. nih.govresearchgate.net The inherent fluorescent and electron-transporting abilities of quinolines are crucial for their function in these photovoltaic technologies. researchgate.net

Use in Organic Light-Emitting Diodes (OLEDs) and Transistors

The field of optoelectronics has found significant utility for quinoline derivatives, particularly as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as components in transistors. nih.govresearchgate.net Quinoline is an organic compound known for its high electroluminescence efficiency and is readily modified, making it a versatile building block for OLED materials. mdpi.com

Derivatives such as pyrazoloquinolines have been specifically investigated for their electroluminescent properties in LEDs. mdpi.com Research has demonstrated that quinoline derivatives can serve as effective materials for the emission layer of OLEDs. nih.govresearchgate.net For instance, certain quinoline-based thermally activated delayed fluorescence (TADF) molecules have been developed as emitters for non-doped OLEDs, achieving high external quantum efficiencies (EQEs) up to 17.3% with low turn-on voltages. rsc.org The unique properties of these materials, including aggregation-induced emission (AIE), contribute to their high performance and reduced efficiency roll-off in devices. rsc.org Beyond OLEDs, the favorable electronic properties of quinoline derivatives have also led to their use in transistors. nih.govresearchgate.netresearchgate.net

Medicinal Chemistry and Drug Discovery Prospects

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. nih.gov Its derivatives have been extensively studied and have shown a wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. nih.govarabjchem.orgresearchgate.net The versatility of the quinoline nucleus allows for substitutions at multiple positions, enabling the fine-tuning of its biological profile to target various diseases. researchgate.net

Antibacterial and Antifungal Activities

Derivatives of 2-chloroquinoline (B121035) are a subject of significant interest in the search for new antimicrobial agents. medcraveonline.com The 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold, a close structural relative and common precursor to compounds like 2-Chloro-3,8-dimethylquinoline, has been used to synthesize a wide range of molecules with notable biological activities. medcraveonline.com

Research has shown that various 2-chloroquinoline derivatives exhibit potent antibacterial and antifungal activity. For example, a series of azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinolines demonstrated moderate to good activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. orientjchem.org Similarly, other studies on differentiated 2-chloroquinoline derivatives revealed that some compounds possess potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/ml against certain strains. researchgate.net The antifungal potential of fluorinated quinoline analogs has also been documented, with some compounds showing over 80% activity against S. sclerotiorum at a concentration of 50 μg/mL. nih.gov

| Compound Type | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity | orientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Candida albicans | Moderate to good antifungal activity | orientjchem.org |

| Differentiated 2-chloroquinoline derivatives | Various bacteria | Potent activity, MIC of 12.5 µg/ml for some compounds | researchgate.net |

| Fluorinated quinoline analogs (e.g., 2b, 2e, 2f, 2k, 2n) | S. sclerotiorum | >80% inhibition at 50 µg/mL | nih.gov |

| 2H-oxeto[2,3-b]quinolines | Various pathogens | Good inhibition, comparable to Ofloxacin standard | medcraveonline.com |

Antimalarial and Antiprotozoal Potential

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine. nih.gov Consequently, the development of new quinoline derivatives remains a key strategy in the fight against malaria, especially in light of growing drug resistance. mdpi.com Research into 2,3,8-trisubstituted quinolines, a class that includes the structural framework of this compound, has identified compounds with excellent inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. scielo.br One such compound demonstrated an IC50 value of 22 nM against the NF54 strain. scielo.br

Beyond malaria, quinoline derivatives have shown broad-spectrum antiprotozoal activity. nih.gov Synthesized quinoline compounds have been evaluated against a panel of protozoan parasites, including those that cause sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govuantwerpen.be Several of these derivatives displayed significant, submicromolar activity against T. b. rhodesiense, with IC50 values as low as 0.19 µM, and showed high selectivity compared to human cells. nih.gov

| Compound Class | Target Parasite | Reported Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2,3,8-Trisubstituted quinoline | Plasmodium falciparum (NF54) | 22 nM | scielo.br |

| Quinoline derivative (Compound 4i) | Trypanosoma brucei rhodesiense | 0.19 µM | nih.govuantwerpen.be |

| Quinoline derivative (Compound 2c) | Trypanosoma brucei rhodesiense | 0.68 µM | nih.govuantwerpen.be |

| Quinoline derivative (Compound 2d) | Trypanosoma brucei brucei | 1.4 µM | nih.govuantwerpen.be |

| 2,4-bis[...]phenyl]quinoline (Compound 1c) | Plasmodium falciparum (3D7) | High potency (Selectivity Index of 97) | nih.govtandfonline.com |

Anticancer and Antitumor Properties

Quinoline and its derivatives are recognized as an important structural motif for the development of new anticancer agents. arabjchem.orgresearchgate.net These compounds can exert their antitumor effects through a variety of mechanisms, including the inhibition of cell growth, induction of apoptosis (programmed cell death), prevention of angiogenesis (the formation of new blood vessels that feed tumors), and disruption of cell migration. arabjchem.orgarabjchem.org The anticancer potential of quinoline derivatives has been demonstrated against numerous cancer cell lines, including those for breast, colon, and lung cancer. arabjchem.org

The mechanisms of action are diverse. Some quinoline derivatives function as inhibitors of crucial enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization, all of which are vital for cancer cell proliferation and survival. arabjchem.orgglobalresearchonline.net For example, certain 2,4-disubstituted quinolines have shown excellent results by inducing cell cycle arrest and apoptosis. arabjchem.org Others, such as quinoline-chalcone hybrids, have been found to affect DNA cleavage activity and inhibit topoisomerases, converting these essential cellular enzymes into DNA-damaging agents that target cancer cells. rsc.orgnih.gov The extensive research into this class of compounds continues to yield promising candidates for future cancer therapies. nih.gov

| Quinoline Derivative Type | Proposed Mechanism of Action | Target/Effect | Reference |

|---|---|---|---|

| General Quinoline Derivatives | Growth inhibition, Apoptosis, Angiogenesis inhibition | Breast, Colon, Lung cancer cell lines | arabjchem.orgarabjchem.org |

| Various Quinoline Analogs | Tyrosine kinase inhibition, Topoisomerase inhibition | Inhibition of cancer cell proliferation | arabjchem.orgglobalresearchonline.net |

| 2,4-Disubstituted quinolines | Cell cycle arrest, Apoptosis | Inhibition of cancer cell growth | arabjchem.org |

| Quinoline-chalcone hybrids | DNA cleavage, Topoisomerase I & II inhibition | Induction of DNA damage in cancer cells | nih.gov |

| N-alkylated, 2-oxoquinoline derivatives | Cytotoxicity | HEp-2 (larynx tumor) cell line | researchgate.net |

Anti-inflammatory and Analgesic Effects

The 2-chloroquinoline framework is a key component in the development of new anti-inflammatory and analgesic agents. Research into various derivatives has demonstrated that this chemical structure can be modified to produce compounds with significant therapeutic potential, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies on a series of 3-[(substituted-2-chloroquinolin-3-yl) methylidene]-5-(substituted-phenyl)-furan-2(3H)-ones showed promising anti-inflammatory and analgesic properties. researchgate.net Certain compounds within this series exhibited potent activity in carrageenan-induced rat paw edema tests, a standard model for acute inflammation. researchgate.net These active compounds also displayed significant analgesic effects. researchgate.net A key advantage noted in these studies is that the compounds were less ulcerogenic compared to standard drugs, suggesting a better safety profile regarding gastrointestinal side effects. researchgate.net

Further research into quinoline derivatives bearing azetidinone scaffolds, synthesized from a 2-chloro-3-formyl quinoline precursor, also revealed potent anti-inflammatory and analgesic activities. nih.gov Specific derivatives, such as 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one and its 2-methoxyphenyl counterpart, showed significant efficacy in pharmacological assessments. nih.gov Similarly, a synthetic quinoline compound designed as a hybrid of tomoxiprole (B1237166) and naproxen (B1676952) demonstrated dose-dependent anti-nociceptive and strong anti-inflammatory effects in mice, comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov The mechanism for these effects is believed to be the inhibition of the COX-2 enzyme. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected 2-Chloroquinoline Analogs

| Compound/Derivative Class | Model/Test | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 3-[(2-chloroquinolin-3-yl)...]furanones | Carrageenan-induced rat paw edema | Significant anti-inflammatory & analgesic activity | Not specified | researchgate.net |

| 3-chloro-1-(substituted)...azetidin-2-ones | Carrageenan-induced rat paw & Eddy's hot plate | Significant anti-inflammatory & analgesic activity | Not specified | nih.gov |

| Synthetic quinoline (naproxen hybrid) | Writhing & hot plate tests; xylene ear edema | High anti-nociceptive & anti-inflammatory effects | COX-2 Inhibition | nih.gov |

| 7-chloro-4-(piperazin-1-yl)quinoline deriv. | Acetic acid-induced writhing; hot plate test | Peripheral and central analgesic activity | Inhibition of local endogenous mediators | tbzmed.ac.ir |

Antiviral and Anti-HIV Activities

The quinoline scaffold, particularly 2-chloroquinoline derivatives, has been identified as a promising framework for the development of antiviral agents, including those effective against the Human Immunodeficiency Virus (HIV).

In the context of anti-HIV research, quinoline-based chalcones have been synthesized and investigated as potential HIV reverse transcriptase (RT) inhibitors. nih.gov Molecular docking studies supported the biological assays, indicating that chloro- and bromo-substituted quinoline compounds exhibited potent cytotoxicity against HIV-RT. nih.gov Another study focused on a series of quinoline derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Computational analysis confirmed their interaction at the allosteric site of the HIV-RT protein, and one compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, showed promising anti-HIV activity against both HIV-1 and HIV-2. nih.gov

Research on quinolinyl chalcones has also demonstrated significant anti-HIV-1 activity. researchgate.net Biological studies of 38 different quinolinyl chalcones found that seventeen compounds were effective anti-HIV-1 agents, with eight displaying potent activity with EC50 values below 5 μM. researchgate.net The study highlighted that the specific types and positions of substituents on the quinoline ring are critical for both anti-HIV-1 activity and cytotoxicity. researchgate.net Beyond HIV, other quinoline derivatives have shown dose-dependent inhibition of the dengue virus serotype 2, suggesting a broader potential for this class of compounds in antiviral therapy. nih.gov These compounds appeared to act during the early stages of the viral infection. nih.gov

Table 2: Antiviral and Anti-HIV Activity of Selected Quinoline Analogs

| Compound/Derivative Class | Virus Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinolyl Chalcones (e.g., 5h) | HIV-1 | EC50 | 1.1 µM | researchgate.net |

| Quinoline-based Chalcones | HIV Reverse Transcriptase | Bioassay | Potent cytotoxicity against HIV-RT | nih.gov |

| 5-hydroxy-N-(4-methyl-2-oxo...)... | HIV-1 / HIV-2 | Selectivity Index (SI) | SI = 2.65 (HIV-1), SI = 2.32 (HIV-2) | nih.gov |

| Dihydropyranochromone (DCP) Analogs | HIV-1 (Wild-type & Drug-resistant) | EC50 | 0.036 µM (Compound 5) | nih.gov |

| Novel Quinoline Derivatives | Dengue Virus Serotype 2 | Inhibition | Dose-dependent inhibition in the low µM range | nih.gov |

Role in Enzyme Inhibition and Biological Target Interaction

The therapeutic effects of 2-chloroquinoline derivatives are often rooted in their ability to inhibit specific enzymes and interact with key biological targets. This targeted inhibition is a cornerstone of their potential in treating various diseases.

A primary target for many quinoline-based anti-HIV agents is the enzyme reverse transcriptase (RT). nih.govnih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme, which is distinct from the active site used by nucleoside analogs. nih.gov This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting the replication of the viral genome. nih.gov Another critical enzyme in HIV replication, HIV integrase, is also a target for quinoline derivatives. mdpi.com These compounds can inhibit the strand transfer process, a crucial step in the integration of viral DNA into the host cell's genome, potentially by chelating magnesium ions in the enzyme's active site. mdpi.com

In the context of inflammation, cyclooxygenase (COX) enzymes, particularly COX-2, are major targets. nih.gov Certain synthetic quinoline derivatives have shown the ability to inhibit COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Additionally, the proteasome, a complex responsible for protein degradation, has been identified as a target. nih.gov Substituted quinolines can act as noncovalent inhibitors of the proteasome's chymotryptic-like activity, which is a novel mechanism for inducing apoptosis in cancer cells. nih.gov Other research has pointed to the inhibition of sphingosine (B13886) kinase (SphK), an enzyme overexpressed in many cancers, as a potential application for quinoline-5,8-dione frameworks. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For quinoline analogs, SAR studies have been crucial in optimizing their therapeutic properties.

In the development of anti-HIV agents, SAR studies have revealed that the nature and placement of substituents on the quinoline ring system are critical for potency. For a series of di-O-(−)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) derivatives, it was found that anti-HIV-1 activity was highly sensitive to the size of the substituent at the 2-position, with larger groups being poorly tolerated. nih.gov Conversely, the addition of a methyl group at the 5-position of the chromone (B188151) ring led to a significant increase in anti-HIV activity. nih.gov Similarly, for a series of quinolinyl chalcones, bioassay results confirmed that the type and position of substituents were pivotal for both their anti-HIV-1 activity and their cytotoxicity profiles. researchgate.net

The general principle of SAR is that even minor modifications to a lead compound can result in significant changes in its biological effects. semanticscholar.org These studies help in identifying the key pharmacophoric features required for interaction with a biological target and guide the rational design of more potent and selective analogs. eurekaselect.com By systematically altering different parts of the this compound structure and assessing the corresponding changes in activity, researchers can build a comprehensive understanding of the molecule's therapeutic potential.

Computational Drug Design and Virtual Screening

Computational drug design and virtual screening are powerful tools in modern drug discovery, enabling the efficient identification and optimization of potential drug candidates. mdpi.com These in silico methods are particularly valuable for exploring the potential of scaffolds like this compound.

Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target to identify those that are most likely to bind and exhibit a desired biological effect. This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. For kinase inhibitors, a major target in cancer therapy, various computer-aided drug design (CADD) techniques, including virtual screening and molecular docking, have been instrumental in designing novel inhibitors. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). semanticscholar.org It is widely used to understand the binding mechanisms of potential drugs and to predict their binding affinity.

For quinoline derivatives, molecular docking studies have provided crucial insights into their interactions with various biological targets. In the context of anti-HIV research, docking simulations of quinoline derivatives with HIV reverse transcriptase revealed key hydrogen bonding interactions with amino acid residues such as Lys101, Lys103, and Tyr188, as well as π-interactions with Tyr188 and Tyr318. nih.govnih.gov These interactions are critical for the stable binding and inhibitory action of the compounds. nih.gov Similarly, docking studies of a synthetic quinoline with the COX-2 enzyme helped to explain its anti-inflammatory activity. nih.gov The larger structure of the quinoline derivative, compared to a non-selective inhibitor like naproxen, was suggested to be responsible for its selective inhibition of COX-2. nih.gov Molecular dynamics simulations can further complement docking studies by providing information on the stability of the ligand-protein complex over time. mdpi.com

Table 3: Summary of Molecular Docking Studies on Quinoline Analogs

| Ligand Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinoline-based Chalcones | HIV Reverse Transcriptase | Not specified | Not specified | nih.gov |

| Quinoline Derivatives (NNRTIs) | HIV Reverse Transcriptase | Lys101, Lys103, Tyr188, Tyr318 | Not specified | nih.gov |

| Synthetic Quinoline (Naproxen hybrid) | COX-2 | Not specified | Not specified | nih.gov |

| Desmosdumotin D (Analog) | HIV Integrase | A396, A397, D16, D17 | -10.4 | mdpi.com |

| Thiopyrano[2,3-b]quinoline Derivs. | CB1a | ILE-8, LYS-7, VAL-14, TRP-12 | -5.3 to -6.1 | semanticscholar.org |

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME refers to the absorption, distribution, metabolism, and excretion of a compound within an organism. Computational tools are frequently used to predict these properties early in the drug discovery process.

In silico ADME studies have been performed on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde. asianpubs.orgresearchgate.net The results from these studies indicated that the synthesized compounds possessed reliable ADME properties, making them valuable candidates for further pharmacological research. asianpubs.orgresearchgate.net These predictions are often based on established guidelines such as Lipinski's Rule of Five, which helps to assess a compound's "drug-likeness" and its likelihood of being an orally active drug. mdpi.com Key parameters evaluated include molecular weight, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and polar surface area. mdpi.com By predicting these properties computationally, researchers can prioritize compounds that are more likely to have favorable pharmacokinetics, avoiding costly failures in later stages of drug development.

Table 4: Common Rules for Predicting Drug-Likeness

| Rule | Molecular Weight | Log P | H-Bond Donors | H-Bond Acceptors | Other Criteria | Reference |

|---|---|---|---|---|---|---|

| Lipinski's Rule of Five | ≤ 500 | ≤ 5 | ≤ 5 | ≤ 10 | - | mdpi.com |

| Ghose Filter | 160–480 | -0.4 to 5.6 | - | - | Molar Refractivity: 40–130; Atoms: 20–70 | mdpi.com |

| Veber Rule | < 500 | < 5 | - | - | Polar Surface Area <140 Ų; ≤10 Rotatable Bonds | mdpi.com |

| Egan Rule | - | ≤ 5.88 | - | - | Topological Polar Surface Area (TPSA) ≤ 131 Ų | mdpi.com |

Vi. Environmental Fate and Degradation Studies of Quinoline Derivatives

Environmental Persistence and Mobility of Quinoline (B57606) Compounds

The persistence and mobility of quinoline compounds in the environment are governed by a combination of their physicochemical properties and the prevailing environmental conditions. Generally, quinoline derivatives are of environmental concern due to their potential for persistence and mobility, which can lead to the contamination of soil and water resources.

Biodegradation is a primary mechanism for the removal of quinoline and its derivatives from soil and water. A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade quinoline. Several bacterial species, predominantly from the Pseudomonas genus, are capable of utilizing quinoline as a sole source of carbon and nitrogen. The degradation process is often initiated by hydroxylation.

The biodegradation of methylquinolines has also been investigated. For instance, some bacterial strains can degrade or transform various methylquinolines. However, the position of the methyl group can significantly impact biodegradability. For example, 2-methylquinoline (B7769805) can be more resistant to degradation by some strains because the methyl group blocks the initial hydroxylation step that typically occurs at the C-2 position. A bacterial consortium and a gram-negative soil bacterium (strain Lep1) have been shown to degrade 4-methylquinoline (B147181) under aerobic conditions, with 2-hydroxy-4-methylquinoline identified as a metabolite.

The presence of a chlorine atom, as in 2-Chloro-3,8-dimethylquinoline, is generally known to increase the recalcitrance of aromatic compounds to biodegradation. Therefore, it is plausible that this compound would exhibit greater persistence in soil and water systems compared to its non-chlorinated counterparts.

Below is a table summarizing the biodegradation of quinoline by various microbial strains.

Photooxidation, or photodegradation, is another significant pathway for the breakdown of quinoline in the environment, particularly in aquatic systems. Quinoline is susceptible to photolysis, and the rate of this process can be influenced by factors such as pH, the presence of humic acids, and the depth of the water. The long photooxidation half-life of quinoline contributes to its persistence.

Abiotic degradation of chlorinated organic compounds can also occur through processes like reductive dechlorination, although this is often slower than microbial degradation. In some cases, abiotic reactions can significantly contribute to the natural attenuation of these compounds. For chlorinated solvents, abiotic degradation can be facilitated by minerals containing ferrous iron. It is conceivable that similar abiotic pathways could play a role in the degradation of chlorinated quinolines like this compound, although specific studies are lacking.

Transformation Products and Environmental Impact

The degradation of quinoline and its derivatives leads to the formation of various transformation products. The initial step in the aerobic biodegradation of quinoline is often hydroxylation, leading to the formation of 2-hydroxyquinoline (B72897). Further degradation can proceed through different pathways, yielding intermediates such as 2,6-dihydroxyquinoline (B21656) or 2,8-dihydroxyquinoline and 8-hydroxycoumarin (B196171).

For methylquinolines, the degradation pathways are also initiated by hydroxylation. For example, the degradation of 4-methylquinoline produces 2-hydroxy-4-methylquinoline and a subsequent metabolite tentatively identified as a hydroxy-4-methylcoumarin.

In the case of this compound, it is expected that its degradation would produce chlorinated and methylated intermediates. For instance, degradation of quinoline in the presence of chloride ions through an electro-Fenton process has been shown to produce chlorinated derivatives such as 4-chloro-2(1H)-quinolinone and 5,7-dichloro-8-hydroxyquinoline. The environmental impact and toxicity of these transformation products are of significant concern, as they may be more persistent or toxic than the parent compound.

Advanced Degradation Technologies for Quinoline-Containing Wastewater

Due to the often slow and incomplete natural degradation of quinoline and its derivatives, various advanced treatment technologies have been developed for the remediation of quinoline-containing wastewater. These technologies aim for a more rapid and complete degradation of these recalcitrant compounds.

Advanced Oxidation Processes (AOPs) are a prominent group of technologies that have shown effectiveness in degrading quinoline. These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. Examples of AOPs applied to quinoline degradation include ozonation (O3), O3/UV, and the Fenton process.

Other promising technologies include:

Catalytic Wet Peroxide Oxidation (CWPO): This method has demonstrated rapid degradation of quinoline with high removal of total organic carbon.

Microbial Electrolysis Cell (MEC) coupled with Anaerobic Digestion (AD): This hybrid system has been shown to enhance the degradation and mineralization of quinoline, with intermediates like 2-hydroxyquinoline and 8-hydroxycoumarin being rapidly formed and degraded.

Photocatalysis: This process utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light, leading to the degradation of pollutants like quinoline.

The following table provides a summary of advanced degradation technologies for quinoline.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3,8-dimethylquinoline, and how are intermediates characterized?

The synthesis typically involves halogenation and alkylation of quinoline precursors. For example, the Vilsmeier-Haack reaction is employed to introduce formyl or chloro groups at specific positions, followed by methylation. Key intermediates like 2-chloro-8-methoxyquinoline-3-carbaldehyde are synthesized using phosphorus oxytrichloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (353 K, 15 hours) . Intermediates are purified via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) and characterized using melting point analysis, NMR, and single-crystal X-ray diffraction (SCXRD) to confirm regioselectivity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions, while SCXRD provides precise bond lengths, angles, and crystal packing. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 14.4763 Å, b = 3.9246 Å) are resolved using Bruker SMART diffractometers . Refinement with SHELXL ensures accuracy (R-factor < 0.05), and weak intramolecular interactions (C–H⋯O/N) are quantified using Mercury or Olex2 software .

Q. How does the steric and electronic influence of methyl and chloro substituents affect quinoline reactivity?

The chloro group at position 2 acts as an electron-withdrawing group, directing electrophilic substitution to position 4 or 7. Methyl groups at positions 3 and 8 introduce steric hindrance, limiting rotational freedom in derivatives like ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline-3-carboxylate. This is validated by dihedral angles (e.g., 68.68° between quinoline and phenyl rings) and π-π stacking distances (~3.8 Å) in SCXRD data .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer interactions with biological targets like DNA or enzymes. Molecular dynamics (MD) simulations model binding affinities in quinoline-based antitumor agents. For example, derivatives with pyrimidinyloxy side chains show enhanced hydrophobic interactions in receptor pockets, correlating with in vitro cytotoxicity assays .

Q. What strategies resolve contradictions in crystallographic data for quinoline derivatives (e.g., bond length discrepancies)?

Conflicting bond lengths (e.g., C–Cl vs. C–N) arise from disordered structures or twinning. Multi-scan absorption corrections (SADABS) and high-resolution data (θ > 25°) improve accuracy. For ambiguous cases, complementary techniques like IR spectroscopy (C=O stretches at ~1700 cm⁻¹) or mass spectrometry validate molecular integrity .

Q. How do reaction conditions (solvent, catalyst) optimize yields in cross-coupling reactions involving this compound?

Palladium-catalyzed Buchwald-Hartwig amination requires anhydrous DMF and KOtBu to achieve >80% yields. Microwave-assisted synthesis reduces reaction times (1–2 hours vs. 15 hours conventionally). Solvent polarity (e.g., THF vs. acetone) influences nucleophilicity in SNAr reactions, as shown in kinetic studies of 3-carbaldehyde derivatives .

Q. What role do weak intermolecular interactions play in the solid-state stability of this compound crystals?

C–H⋯π (3.5–4.0 Å) and π–π stacking (3.7–3.8 Å) interactions stabilize crystal lattices, preventing hygroscopic degradation. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H⋯H, 8% C⋯Cl) in derivatives like 2-chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound-based antimicrobial agents?

- Step 1: Synthesize analogs with varying substituents (e.g., –OCH₃, –CF₃) at positions 3 and 8.

- Step 2: Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Step 3: Correlate electron-withdrawing groups (e.g., –Cl) with enhanced membrane disruption, as shown in logP vs. activity plots .

Q. How to troubleshoot low yields in the Vilsmeier-Haack reaction for this compound synthesis?

- Issue: Incomplete formylation at position 3.

- Solution: Optimize POCl₃:DMF ratio (2:1 molar) and reaction temperature (353 K). Monitor via TLC (hexane:ethyl acetate 7:3). Post-reaction, quench with ice to precipitate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.